1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene
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Overview
Description
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene is an organic compound characterized by its complex molecular structure
Preparation Methods
The synthesis of 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of 4-bromophenol and 4-methylphenyl derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The bromophenoxy and methylphenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene stands out due to its unique combination of functional groups. Similar compounds include:
4-Bromophenyl derivatives: These compounds share the bromophenyl group but differ in their additional substituents, leading to variations in their chemical and biological properties.
Methylphenyl derivatives: Compounds with methylphenyl groups exhibit different reactivity and applications based on their specific structural modifications.
Properties
CAS No. |
80843-85-2 |
---|---|
Molecular Formula |
C24H25BrO2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-bromo-4-[3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H25BrO2/c1-18-7-9-20(10-8-18)24(2,3)17-26-16-19-5-4-6-23(15-19)27-22-13-11-21(25)12-14-22/h4-15H,16-17H2,1-3H3 |
InChI Key |
RCFDKNATXAGFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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